PIM-1 Kinase Inhibitory Potency: 5-Bromo vs. 5-Chloro Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
In a comparative study of thieno[2,3-b]pyridine-based PIM-1 kinase inhibitors, the 5-bromo-substituted derivative 5b (a close structural analog of 5-bromothieno[2,3-b]pyridine-2-carboxylic acid) exhibited an IC50 of 0.044 µM, which is approximately 1.9-fold more potent than its 5-chloro counterpart 15e (IC50 = 0.083 µM) and 10.9-fold more potent than the 5-unsubstituted analog 13h (IC50 = 0.479 µM) [1]. These IC50 values were determined using a recombinant PIM-1 kinase inhibition assay under identical experimental conditions.
| Evidence Dimension | PIM-1 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.044 µM (compound 5b, a 5-bromo-thieno[2,3-b]pyridine derivative) |
| Comparator Or Baseline | 5-Chloro analog (15e): IC50 = 0.083 µM; 5-Unsubstituted analog (13h): IC50 = 0.479 µM |
| Quantified Difference | 5b is 1.9× more potent than 5-chloro 15e and 10.9× more potent than unsubstituted 13h |
| Conditions | Recombinant PIM-1 kinase inhibition assay |
Why This Matters
Superior PIM-1 inhibitory potency at the 5-bromo substitution position directly translates to lower compound requirements and higher assay sensitivity in oncology drug discovery programs targeting PIM-1 overexpressing cancers.
- [1] Abdelaziz, M. E., El-Miligy, M. M. M., Fahmy, S. M., Mahran, M. A., & Hazzaa, A. A. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692. View Source
